Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Description
Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a halogenated quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with chlorine atoms at positions 6 and 7 and an ethyl ester group at position 2. This structural configuration imparts distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
157848-09-4 |
|---|---|
Molecular Formula |
C12H9Cl2NO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
ethyl 6,7-dichloro-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)10-5-11(16)6-3-7(13)8(14)4-9(6)15-10/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
QCPFHBJJBRCWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Halogenation Patterns:
- Ethyl 6-Chloro-4-oxo-1H-quinoline-2-carboxylate: Lacks the 7-chloro substituent, reducing electron-withdrawing effects and altering reactivity in nucleophilic substitution reactions .
- Ethyl 5,7-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A positional isomer with chlorine at positions 5 and 7, which may shift electronic density and alter molecular interactions .
Functional Group Modifications:
- 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Replacement of the ester with an amide group improves solubility in polar solvents but reduces metabolic stability due to susceptibility to hydrolysis .
Physicochemical Properties
A comparison of key properties is summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | C₁₂H₉Cl₂NO₃ | 286.11 | 2.8 | 0.15 (DMSO) |
| Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | 2.1 | 0.35 (DMSO) |
| Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₉F₂NO₃ | 253.20 | 1.9 | 0.45 (DMSO) |
| 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide | C₁₀H₇ClN₂O₂ | 222.63 | 1.2 | 1.2 (Water) |
*Calculated using PubChem data .
Key observations:
- Chlorine substituents increase lipophilicity (higher LogP) compared to fluorine or amide derivatives.
- The 6,7-dichloro compound exhibits the lowest solubility, likely due to enhanced hydrophobic interactions.
Antimicrobial and Anticancer Potential:
- This compound: Predicted to exhibit broad-spectrum antimicrobial activity due to chlorine’s ability to disrupt bacterial cell membranes. Its planar structure may also enable DNA intercalation, a mechanism observed in nitroquinoline analogs .
- Ethyl 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate: The iodine atom’s large size enhances DNA binding but reduces metabolic stability compared to chlorine .
Enzyme Inhibition:
- Fluorinated derivatives (e.g., 6,7-difluoro) show higher specificity for bacterial gyrase due to fluorine’s electronegativity, whereas chloro derivatives may target mammalian topoisomerases .
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